
Brequinar sodium
概述
描述
布雷喹钠是一种强效且选择性地抑制二氢乳清酸脱氢酶的药物。该酶在嘧啶核苷酸的从头合成中起着至关重要的作用,而嘧啶核苷酸对 DNA 和 RNA 的合成必不可少。通过抑制这种酶,布雷喹钠能有效地阻止嘧啶核苷酸的合成,从而抑制细胞生长。 布雷喹钠由杜邦制药公司在 1980 年代开发,并已被研究用于各种治疗应用,包括作为免疫抑制剂和抗癌剂 .
准备方法
布雷喹钠可以通过几种合成路线合成。一种常用的方法是将固态形式的布雷喹酸与氢氧化钠在合适的溶剂中反应,生成溶液。 然后将布雷喹钠从该溶液中结晶出来,形成稳定的多晶型形式 。工业生产方法通常涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地减少杂质的形成。
化学反应分析
布雷喹钠会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,布雷喹钠的氧化会导致喹啉衍生物的形成,而还原会产生二氢喹啉化合物 .
科学研究应用
布雷喹钠及其在科学研究中的潜在应用已得到广泛研究。在化学领域,它被用作研究二氢乳清酸脱氢酶抑制及其对嘧啶核苷酸合成的影响的工具。在生物学领域,布雷喹钠用于研究嘧啶核苷酸在细胞生长和增殖中的作用。 在医学领域,它已被探索作为治疗各种疾病的潜在疗法,包括癌症、自身免疫性疾病和病毒感染 。 此外,布雷喹钠已被研究用于其在预防移植中异种移植物排斥反应中的潜在用途 .
作用机制
布雷喹钠的主要作用机制是抑制二氢乳清酸脱氢酶,该酶参与嘧啶核苷酸的从头合成。通过阻断这种酶,布雷喹钠阻止了嘧啶核苷酸的形成,而嘧啶核苷酸对 DNA 和 RNA 的合成必不可少。这种抑制导致细胞增殖和生长减少。 布雷喹钠的分子靶标包括二氢乳清酸脱氢酶的活性位点,它在那里与酶结合并抑制其活性 .
相似化合物的比较
布雷喹钠在强效且选择性地抑制二氢乳清酸脱氢酶方面是独一无二的。其他也抑制这种酶的类似化合物包括来氟米特和甲氨蝶呤。 来氟米特是一种临床使用的二氢乳清酸脱氢酶抑制剂,而甲氨蝶呤是最广泛使用的嘧啶合成抑制剂 。与这些化合物相比,布雷喹钠对二氢乳清酸脱氢酶表现出更高的效力和选择性,使其成为研究该酶在各种生物过程中的作用的宝贵工具。
生物活性
Brequinar sodium, also known as DUP-785 or NSC 368390, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its potential therapeutic applications in cancer treatment and immunosuppression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound selectively inhibits DHODH, which catalyzes the oxidation of dihydroorotate to orotate in the pyrimidine biosynthetic pathway. The inhibition leads to a depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis. This effect can be reversed by uridine, a pyrimidine nucleoside, which highlights the compound's specific action on nucleotide metabolism.
Key Findings:
- Inhibition Kinetics: this compound exhibits mixed inhibition kinetics with respect to both its substrate (dihydroorotate) and cofactor (ubiquinone Q6), with values ranging from 5 to 8 nM .
- Selectivity: The compound shows minimal inhibition against a wide panel of kinases (>400), indicating its selective action on DHODH .
In Vitro Studies
In vitro studies have demonstrated brequinar's antiproliferative effects on various cancer cell lines. The following table summarizes key findings from notable studies:
In Vivo Studies
The in vivo efficacy of this compound has been evaluated in several clinical trials and animal models. Notably:
- Phase I Clinical Trials: Administered as an intravenous infusion, this compound demonstrated significant toxicity correlated with uridine depletion and DHODH inhibition. Severe lymphopenia was noted at higher doses (≥600 mg/m²) .
- Animal Studies: In murine models, this compound effectively depleted plasma uridine concentrations by up to 60% within two hours post-administration, followed by a rebound effect after several days .
Case Studies
- Immunosuppressive Effects: A study investigated the impact of this compound on heart, liver, and kidney allograft rejection in rats. Results indicated that the drug significantly reduced rejection rates compared to control groups, suggesting its potential use as an immunosuppressant in transplantation settings .
- Combination Therapy: Research has shown that combining this compound with 5-fluorouracil (5-FU) enhances antitumor activity in specific colon cancer models. The scheduling and concentration of uridine were critical determinants in maximizing therapeutic effects .
Summary of Biological Activity
This compound's biological activity is primarily characterized by its role as a selective inhibitor of DHODH, leading to significant alterations in nucleotide metabolism. Its ability to induce differentiation in cancer cells and suppress immune responses positions it as a promising candidate for further clinical development.
Future Directions:
- Continued exploration of combination therapies involving this compound may enhance its efficacy in treating various malignancies.
- Further studies are warranted to elucidate the long-term effects and safety profile of this compound in diverse patient populations.
This detailed examination underscores the importance of this compound in both oncology and immunology, paving the way for innovative therapeutic strategies.
属性
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-88-6 | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。